1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrobromide
Description
1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine hydrobromide is a thiazole-derived compound featuring a 4-fluorophenyl substituent at position 2 of the thiazole ring and an ethanamine group at position 4, with a hydrobromide counterion. The hydrobromide salt improves solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S.BrH/c1-7(13)10-6-15-11(14-10)8-2-4-9(12)5-3-8;/h2-7H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNDHUAFEWHIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)C2=CC=C(C=C2)F)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine; hydrobromide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring substituted with a 4-fluorophenyl group and an ethanamine chain, which enhances its potential for various pharmacological applications.
- Molecular Formula : C10H10FN2S
- Molecular Weight : 208.26 g/mol
- CAS Number : 885280-17-1
- IUPAC Name : 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethanamine
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring and the fluorophenyl moiety contribute to its binding affinity and selectivity for various biological targets, potentially acting through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways associated with various diseases.
- Cellular Interference : The compound could interfere with cellular processes such as proliferation and apoptosis.
Biological Activity Overview
Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole derivatives against various pathogens. For instance, compounds with similar structures have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases.
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. In vitro studies have indicated that compounds related to 1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine; hydrobromide can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms.
Neuroprotective Effects
Emerging evidence suggests that thiazole compounds may possess neuroprotective effects. They could be beneficial in neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine; hydrobromide, a comparison with other thiazole derivatives is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)thiazole | Structure | Antimicrobial |
| 2-(4-Methylphenyl)thiazole | Structure | Anticancer |
| 2-(4-Bromophenyl)thiazole | Structure | Neuroprotective |
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several thiazole derivatives, including those structurally similar to 1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine. Results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, highlighting their potential as therapeutic agents in oncology.
Study on Antimicrobial Efficacy
Another research article focused on the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The findings demonstrated that compounds like 1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine showed promising results in inhibiting bacterial growth, suggesting their potential use in treating resistant infections.
Chemical Reactions Analysis
Table 1: Key Synthetic Routes for Thiazole Derivatives
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hantzsch condensation | Thiourea, α-bromoketone, EtOH, reflux | 65–80 | |
| Suzuki coupling | Pd catalyst, boronic acid, THF, 80°C | 70–85 |
Functionalization of the Ethylamine Side Chain
The ethylamine moiety in the target compound is introduced via phthalimide protection/deprotection or direct alkylation:
-
Deprotection : Hydrazinolysis of phthalimide-protected intermediates (e.g., compound 8 in Scheme 1) yields free amines .
-
Alkylation/Acylation : The primary amine undergoes reactions such as:
Table 2: Modifications of Ethylamine Derivatives
Salt Formation (Hydrobromide)
The free base 1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethanamine is converted to its hydrobromide salt via:
-
Acid-base reaction : Treating the amine with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol or water) .
-
Crystallization : The salt precipitates upon cooling and is purified via recrystallization .
Key Data for Salt Formation:
Stability and Degradation
Comparison with Similar Compounds
Structural Analogs with Thiazole Cores
Compound 1 : 1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine (C₈H₈N₂S₂)
- Structural Differences : Replaces 4-fluorophenyl with thiophene (sulfur-containing heterocycle) and methanamine instead of ethanamine.
- The shorter methanamine chain may decrease steric hindrance but limit hydrogen-bonding capacity.
- Applications : Likely lower receptor affinity compared to the fluorinated analog.
Compound 2 : 1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methyl-methanamine (C₁₁H₁₁ClN₂S)
- Structural Differences : Substitutes 4-fluorophenyl with 3-chlorophenyl and incorporates an N-methylated methanamine.
- Impact: Chlorine’s stronger electron-withdrawing effect enhances lipophilicity but may reduce solubility.
- Applications : Higher metabolic stability but possible toxicity concerns due to chlorine.
Compound 3 : 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine (C₉H₉N₃S)
- Structural Differences : Pyrazine replaces 4-fluorophenyl; retains ethanamine.
- Impact : Pyrazine’s nitrogen-rich structure enables hydrogen bonding but lacks halogen interactions. This may shift selectivity toward targets requiring polar interactions.
- Applications: Potential use in antiviral or antibacterial contexts due to pyrazine’s heterocyclic profile.
Analogs with Varied Core Structures
Compound 4 : 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one Hydrobromide (C₁₇H₂₂FNO·HBr)
- Structural Differences: Hexanone backbone with pyrrolidine and 4-fluorophenyl; ketone replaces thiazole.
- Impact: The ketone group increases polarity, while the hexanone chain enhances lipophilicity. Pyrrolidine introduces basicity, affecting receptor binding.
- Applications : Likely targets central nervous system (CNS) receptors due to lipophilicity and amine presence.
Compound 5 : 4-Fluoroamphetamine (4-FA) (C₉H₁₂FN)
- Structural Differences : Simple phenethylamine structure without a thiazole ring.
- Impact : Absence of thiazole reduces steric complexity and receptor selectivity. The primary amine increases metabolic vulnerability.
Physicochemical and Pharmacokinetic Comparison
Q & A
Q. What are the optimal synthetic routes for 1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine hydrobromide, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of thiourea derivatives with α-halo ketones to form the thiazole core, followed by functionalization with a 4-fluorophenyl group. For example, similar thiazole derivatives (e.g., ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate) are synthesized via multi-step reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres . Yield optimization requires careful selection of catalysts (e.g., triethylamine) and purification via column chromatography. Hydrobromide salt formation is achieved by reacting the free base with HBr in ethanol.
Q. Which spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?
- NMR : and NMR confirm the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and the ethanamine moiety (δ ~2.5–3.5 ppm for CH). The 4-fluorophenyl group shows distinct splitting patterns due to coupling with fluorine .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]) and fragmentation patterns, such as loss of HBr (m/z ~80–82).
- FTIR : Peaks at ~3350 cm (N-H stretch) and ~1650 cm (C=N stretch) confirm functional groups .
Q. What are the solubility and stability profiles of this compound in common solvents, and how do they impact experimental design?
The hydrobromide salt is hygroscopic and soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents (e.g., hexane). Stability studies under varying pH (3–9) and temperature (4–25°C) show degradation above 40°C, necessitating storage at −20°C. Solubility data guide solvent selection for biological assays to avoid precipitation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and biological activity of this compound?
Density functional theory (DFT) calculations model the electron density of the thiazole ring and fluorophenyl group, predicting nucleophilic attack sites (e.g., C4 of thiazole). Molecular docking with targets like kinases or GPCRs identifies potential binding interactions, such as hydrogen bonding with the amine group . QSAR models correlate structural features (e.g., fluorine electronegativity) with antimicrobial or anticancer activity .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC values may arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
- Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).
- Use orthogonal assays (e.g., Western blotting for apoptosis markers alongside cytotoxicity assays).
- Validate target engagement via SPR or thermal shift assays .
Q. How can reaction mechanisms for thiazole-ring functionalization be elucidated using kinetic and isotopic labeling studies?
- Kinetic Studies : Monitor intermediates via in-situ NMR to identify rate-determining steps (e.g., cyclization vs. fluorophenyl coupling).
- Isotopic Labeling : - or -labeling tracks proton transfer during cyclization. For example, studies on analogous compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) reveal thiourea decomposition as a key intermediate step .
Q. What advanced crystallization techniques improve the resolution of X-ray diffraction data for this compound?
Slow vapor diffusion with anti-solvents (e.g., ether) produces single crystals. Cryocrystallography at 100 K minimizes thermal motion artifacts. For challenging crystals (e.g., twinned), synchrotron radiation or microED enhances resolution. Structural data reveal intermolecular H-bonds between the hydrobromide and thiazole N, critical for salt stability .
Methodological Guidance
Q. How to design dose-response studies for in vivo toxicity evaluation?
- Animal Models : Use BALB/c mice with escalating doses (1–100 mg/kg) administered intraperitoneally.
- Endpoints : Monitor serum biomarkers (ALT, AST) and histopathology of liver/kidney tissues.
- PK/PD Modeling : Link plasma concentration-time profiles (HPLC-MS/MS) to toxicity thresholds .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, stirring rate) via response surface methodology.
- Quality Control : Enforce strict specifications for residual solvents (e.g., <300 ppm ethanol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
